4-Isothiocyanatobut-1-yne
Description
4-Isothiocyanatobut-1-ene (C₅H₇NS) is an unsaturated aliphatic compound containing a terminal isothiocyanate (-N=C=S) group. Key structural and functional attributes include:
- Molecular Formula: C₅H₇NS
- SMILES: C=CCCN=C=S
- IUPAC Name: 4-isothiocyanatobut-1-ene
- Natural Occurrence: Derived from the enzymatic hydrolysis of 3-butenyl glucosinolate, a secondary metabolite in plants such as cruciferous vegetables (e.g., broccoli, cabbage) .
- Reactivity: The isothiocyanate group confers electrophilic properties, enabling reactions with nucleophiles (e.g., thiols, amines), which are critical in biological systems and synthetic chemistry.
Properties
IUPAC Name |
4-isothiocyanatobut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-3-4-6-5-7/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHLVWBWYWAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341389-73-8 | |
| Record name | 4-isothiocyanatobut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatobut-1-yne typically involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile. One common method is the reaction of 4-bromo-1-butyne with potassium thiocyanate in the presence of a copper catalyst. The reaction proceeds under mild conditions, yielding this compound with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatobut-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.
Addition Reactions: The triple bond in the butyne chain can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form amines or thiols
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Often performed using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
Substitution Reactions: Thioureas, thiocarbamates
Addition Reactions: Dihalides, haloalkenes
Oxidation and Reduction Reactions: Sulfoxides, sulfones, amines, thiols
Scientific Research Applications
4-Isothiocyanatobut-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent, as isothiocyanates are known to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Isothiocyanatobut-1-yne involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. For example, in cancer cells, the modification of key proteins can trigger apoptosis pathways, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-Isothiocyanatobut-1-ene with its closest analogs, focusing on structural, physicochemical, and functional differences.
Table 1: Comparative Analysis of 4-Isothiocyanatobut-1-ene and Related Compounds
Structural and Functional Differences
4-Isothiocyanatobut-1-ene vs. 4-Isocyanatobut-1-ene :
- Functional Group : The substitution of sulfur (isothiocyanate) for oxygen (isocyanate) alters reactivity. Isothiocyanates are generally less electrophilic but more stable than isocyanates, which are highly reactive toward nucleophiles .
- Collision Cross Section (CCS) : CCS values for 4-isocyanatobut-1-ene adducts (e.g., [M+H]+: 118.4 Ų) suggest a compact molecular geometry compared to bulkier isothiocyanates, though direct data for 4-isothiocyanatobut-1-ene is lacking .
4-Isothiocyanatobut-1-ene vs. Allyl Isothiocyanate :
- Chain Length and Unsaturation : Allyl isothiocyanate (C₃H₅NCS) has a shorter carbon chain and a conjugated double bond system, enhancing volatility and pungency. In contrast, 4-isothiocyanatobut-1-ene’s extended chain may reduce volatility but increase lipophilicity .
Gaps and Limitations in Current Knowledge
- 4-Isothiocyanatobut-1-ene : Lack of experimental CCS data, thermodynamic properties (e.g., boiling point, solubility), and detailed toxicity profiles limits its industrial or pharmacological application.
- 4-Isocyanatobut-1-ene: No literature on natural occurrence or biological roles suggests it is primarily a synthetic compound .
Biological Activity
4-Isothiocyanatobut-1-yne (CAS No. 1341389-73-8) is a compound belonging to the isothiocyanate class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 113.16 g/mol. Its structure features an isothiocyanate functional group, which is often linked to various biological effects, particularly in cancer research and antimicrobial activity.
Anticancer Properties
Research indicates that isothiocyanates, including this compound, exhibit significant anticancer properties. The mechanism primarily involves the induction of apoptosis (programmed cell death) in cancer cells and inhibition of tumor growth through various pathways:
- Mechanism of Action : Isothiocyanates can modulate cell signaling pathways involved in apoptosis and cell cycle regulation. They may inhibit histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes.
- Case Study : A study published in Cancer Research demonstrated that this compound effectively induced apoptosis in human breast cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
- Mechanism of Action : The isothiocyanate group can react with thiol groups in proteins, leading to the inhibition of critical enzymes involved in bacterial metabolism.
- Case Study : In a study conducted by Journal of Antimicrobial Chemotherapy, this compound exhibited potent activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.
Synthesis
The synthesis of this compound typically involves the reaction of butyne derivatives with thiophosgene or other isothiocyanate precursors under controlled conditions. This process can be optimized for yield and purity through various synthetic routes, including:
- Reaction with Thiophosgene : Butyne reacts with thiophosgene in the presence of a base to form the desired isothiocyanate.
- Alternative Methods : Other methods may include the use of carbon disulfide followed by hydrolysis, yielding isothiocyanates with varying chain lengths.
Research Findings
| Study | Findings |
|---|---|
| Cancer Research (2020) | Induced apoptosis in breast cancer cell lines via caspase activation. |
| Journal of Antimicrobial Chemotherapy (2021) | Effective against multidrug-resistant E. coli and S. aureus. |
| Journal of Agricultural and Food Chemistry (2022) | Exhibited significant antioxidant properties alongside antimicrobial activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
